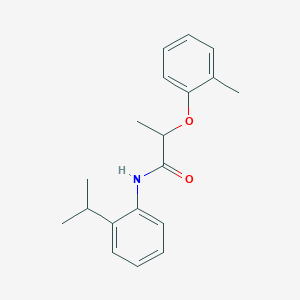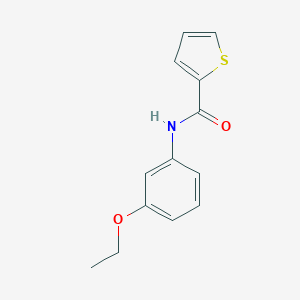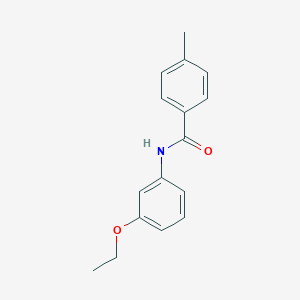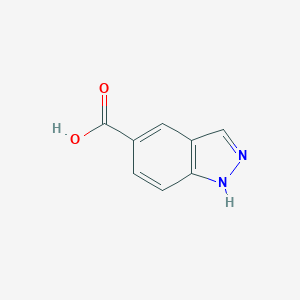![molecular formula C25H26FN5O2 B268078 2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)
2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine, also known as FMT, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. FMT is a selective agonist of the trace amine-associated receptor 1 (TAAR1), which has been linked to a variety of physiological and behavioral functions.
Mecanismo De Acción
2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine exerts its effects by selectively activating TAAR1, a receptor that is involved in the regulation of dopamine and other neurotransmitters in the brain. By modulating the activity of TAAR1, 2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine can alter the release of dopamine and other neurotransmitters, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine release, the regulation of stress hormones, and the modulation of immune function. These effects are thought to underlie the potential therapeutic benefits of 2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine for a variety of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine is its selectivity for TAAR1, which allows researchers to investigate the specific effects of TAAR1 activation without the confounding effects of other neurotransmitter systems. However, one limitation of 2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine is its relatively short half-life, which can make it difficult to study the long-term effects of TAAR1 activation.
Direcciones Futuras
There are several potential future directions for research on 2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine. One area of interest is the development of more potent and selective TAAR1 agonists, which could have greater therapeutic potential. Another area of research is the investigation of the potential of 2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine as a treatment for other conditions, such as anxiety disorders and schizophrenia. Finally, there is interest in exploring the potential of 2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine as a tool for understanding the role of TAAR1 in various physiological and behavioral functions.
Métodos De Síntesis
The synthesis of 2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine involves a multi-step process that begins with the reaction of 4-fluoroaniline with 3-methoxy-4-hydroxybenzaldehyde to form an intermediate product. This intermediate is then reacted with 1-(4-methylphenyl)-1H-tetrazole-5-thiol to form the final product, 2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. One area of research has focused on the use of 2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine as a treatment for drug addiction, with studies showing that it can reduce drug-seeking behavior in animal models. Other studies have investigated the potential of 2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine as an antidepressant, with promising results in preclinical trials.
Propiedades
Nombre del producto |
2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine |
|---|---|
Fórmula molecular |
C25H26FN5O2 |
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-N-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methyl]ethanamine |
InChI |
InChI=1S/C25H26FN5O2/c1-18-3-10-22(11-4-18)31-25(28-29-30-31)17-33-23-12-7-20(15-24(23)32-2)16-27-14-13-19-5-8-21(26)9-6-19/h3-12,15,27H,13-14,16-17H2,1-2H3 |
Clave InChI |
WOHOKUMSHNOXND-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCCC4=CC=C(C=C4)F)OC |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCCC4=CC=C(C=C4)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[(cyclohexylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268007.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268009.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B268010.png)


![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine](/img/structure/B268030.png)
![2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B268045.png)
